molecular formula C23H21ClN4O5S B11643018 (6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11643018
M. Wt: 501.0 g/mol
InChI Key: VVVYHDCBDDCPDK-CGQRCSLRSA-N
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Description

The compound “(6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiadiazolopyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the following steps:

    Formation of the intermediate: The starting materials, such as 3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde and 2-methyl-5-aminothiadiazole, are reacted under controlled conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst and solvent to form the final thiadiazolopyrimidine structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the imino group will produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, thiadiazolopyrimidines have shown potential as inhibitors of various enzymes and receptors. This compound could be investigated for its activity against specific biological targets.

Medicine

Medicinally, thiadiazolopyrimidines are studied for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, thiadiazolopyrimidines can interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole: A simpler structure with similar biological activities.

    Pyrimidine: A core structure found in many biologically active compounds.

    Benzothiazole: Another heterocyclic compound with diverse applications.

Uniqueness

The uniqueness of “(6Z)-6-({3-CHLORO-5-METHOXY-4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21ClN4O5S

Molecular Weight

501.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21ClN4O5S/c1-13-27-28-21(25)17(22(29)26-23(28)34-13)10-14-11-18(24)20(19(12-14)31-3)33-9-8-32-16-6-4-15(30-2)5-7-16/h4-7,10-12,25H,8-9H2,1-3H3/b17-10-,25-21?

InChI Key

VVVYHDCBDDCPDK-CGQRCSLRSA-N

Isomeric SMILES

CC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)OC)OC)/C(=O)N=C2S1

Canonical SMILES

CC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)OC)OC)C(=O)N=C2S1

Origin of Product

United States

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